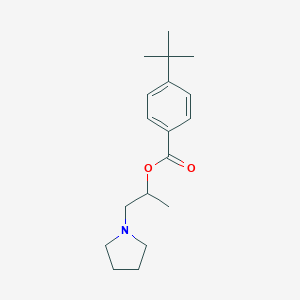
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate, also known as MPB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. MPB is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用機序
The mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has been found to increase dopamine levels in the brain, which may contribute to its analgesic effects. It has also been found to modulate the release of glutamate, an excitatory neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has been found to have various biochemical and physiological effects that make it a valuable tool for studying different biological processes. It has been found to have analgesic effects, reducing pain perception in animal models. 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has also been found to improve learning and memory, possibly through its modulation of the glutamate system. Additionally, 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has been found to have anti-inflammatory effects, reducing inflammation in animal models.
実験室実験の利点と制限
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been found to have a high affinity for the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in different biological processes. However, there are also some limitations to using 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate in lab experiments. Its mechanism of action is not fully understood, and its effects on different biological systems may be complex and difficult to interpret.
将来の方向性
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate. One area of interest is its potential as an analgesic drug. 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has been found to have analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for pain management. Additionally, 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has been found to improve learning and memory, and further research is needed to determine its potential as a cognitive enhancer. Finally, research is needed to better understand the mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate and its effects on different biological systems.
合成法
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate can be synthesized using a multi-step process that involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpyrrolidine to produce 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate. The synthesis method has been optimized to produce high yields of pure 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate, making it suitable for use in scientific research.
科学的研究の応用
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has been used in various scientific research applications due to its ability to interact with different biological targets. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has also been found to interact with the dopamine transporter, which plays a critical role in regulating dopamine levels in the brain.
特性
分子式 |
C18H27NO2 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
1-pyrrolidin-1-ylpropan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C18H27NO2/c1-14(13-19-11-5-6-12-19)21-17(20)15-7-9-16(10-8-15)18(2,3)4/h7-10,14H,5-6,11-13H2,1-4H3 |
InChIキー |
AXRAWKAINQRNFO-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)